BACE1 Enzymatic Potency: (R)-Configured HEA Derivative Is 10-Fold More Potent Than Its (S)-Enantiomer
In a head-to-head comparison of full-length HEA-type BACE1 inhibitors synthesized from the target chiral amino alcohol building block, the (2R,3R)-configured difluorobenzyl analogue (2R,3R)-28b displayed an IC₅₀ of 60.6 ± 3.7 nM in the BACE1 enzymatic assay, whereas its (2S,3S)-enantiomer (2S,3S)-28b was tenfold less active (~606 nM) [1]. The (2R,3R)-28b analogue also showed consistent potency in cellular assays measuring Aβ₄₂ and total Aβ reduction (pIC₅₀ values of 7.54 and 7.52, respectively), indicating that the difluorobenzyl moiety does not impair cellular permeability [1]. Critically, the non-fluorinated counterpart 29 was also tenfold less potent than (2R,3R)-28b, confirming that both the (R)-configuration and the 2,5-difluoro substitution jointly drive potency [1].
| Evidence Dimension | BACE1 enzymatic inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | (2R,3R)-28b IC₅₀ = 60.6 ± 3.7 nM (derived from (R)-configured amino alcohol building block) |
| Comparator Or Baseline | (2S,3S)-28b IC₅₀ ≈ 606 nM (S-enantiomer); non-fluorinated analogue 29 IC₅₀ ≈ 606 nM |
| Quantified Difference | ~10-fold potency advantage for (R)-configured, 2,5-difluorobenzyl-substituted derivative |
| Conditions | BACE1 enzymatic assay; cellular assays in human neuroblastoma cells measuring Aβ₄₂ and total Aβ |
Why This Matters
Procuring the (R)-enantiomer rather than the (S)-enantiomer or racemate directly enables the synthesis of BACE1-targeting candidates with an established 10-fold potency advantage, making it the unambiguous choice for HEA-based peptidomimetic programs.
- [1] Fustero, S., Cuñat, A. C., Flores, S., Báez, C., Oliver, J., Cynamon, M., Gütschow, M., Mertens, M. D., Delgado, O., Tresadern, G., & Trabanco, A. A. (2011). Design, Synthesis, and Biological Evaluation of Novel Fluorinated Ethanolamines. Chemistry – A European Journal, 17(52), 14772–14784. Table 2 and pp. 14776–14777. View Source
